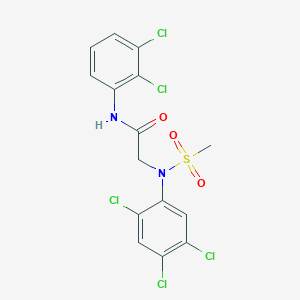
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide, also known as NSC-745887, is a small molecule that has been studied for its potential use as an anticancer agent. It has been found to have promising activity against a variety of cancer cell lines, including breast, lung, and colon cancers. In
Wirkmechanismus
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is thought to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs can lead to the re-expression of genes that are silenced in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is its potent activity against a variety of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
For research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide include further studies to elucidate its mechanism of action, optimization of its activity through structure-activity relationship studies, and evaluation of its efficacy in animal models of cancer. In addition, combination studies with other anticancer agents may be explored to enhance its activity and reduce toxicity.
Synthesemethoden
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide with sodium phenoxyacetate in the presence of potassium carbonate. This reaction yields N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, which is then converted to N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide by reaction with butyric anhydride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that it has potent activity against a variety of cancer cell lines, including breast, lung, and colon cancers. In vivo studies have also shown promising results, with N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide inhibiting tumor growth in mouse models of breast cancer.
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-15(22-13-7-5-4-6-8-13)17(21)20-18-19-14-10-9-12(2)11-16(14)23-18/h4-11,15H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWIFYYJEIUPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)
![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)

![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)